molecular formula C14H18FN3O B15048265 N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B15048265
M. Wt: 263.31 g/mol
InChI Key: KMCPHIUGPUFFOA-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 4-ethoxybenzylamine with 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine: A benzimidazole derivative with opioid activity.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C14H18FN3O/c1-2-19-14-5-3-12(4-6-14)9-16-13-10-17-18(11-13)8-7-15/h3-6,10-11,16H,2,7-9H2,1H3

InChI Key

KMCPHIUGPUFFOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CN(N=C2)CCF

Origin of Product

United States

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